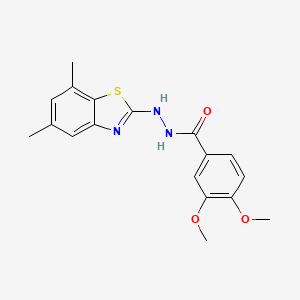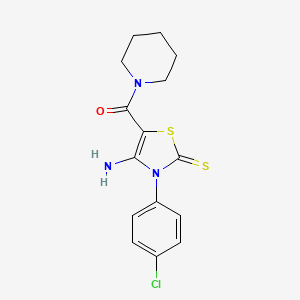![molecular formula C30H39ClN2O2 B2586928 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL CAS No. 610757-08-9](/img/structure/B2586928.png)
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL is a complex organic compound with a unique structure that combines adamantane, phenoxy, and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a phenoxy group.
Piperazine Derivative Synthesis: The piperazine ring is modified to include the 5-chloro-2-methylphenyl group.
Coupling Reaction: The two derivatives are then coupled through a propanol linker under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies to understand its interaction with biological systems and its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with lipid membranes, potentially affecting membrane fluidity and function. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(1-ADAMANTYL)PHENOXY]-3-PIPERIDINOPROPAN-2-OL: This compound shares the adamantane and phenoxy groups but has a different piperidine moiety.
1-[4-(1-ADAMANTYL)PHENOXY]-3-(3-METHYL-1-PIPERIDINYL)-2-PROPANOL: Similar in structure but with a methyl-substituted piperidine ring.
Uniqueness
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL is unique due to the presence of the 5-chloro-2-methylphenyl group on the piperazine ring, which may confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN2O2/c1-21-2-5-26(31)15-29(21)33-10-8-32(9-11-33)19-27(34)20-35-28-6-3-25(4-7-28)30-16-22-12-23(17-30)14-24(13-22)18-30/h2-7,15,22-24,27,34H,8-14,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFKWHJPWCVLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2586849.png)


![N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-2-methylbenzamide](/img/structure/B2586852.png)
![7-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2586854.png)

![6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B2586859.png)
![Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2586860.png)




![4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2586867.png)
